
2-benzyl-1H-indole
Overview
Description
2-Benzyl-1H-indole is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The benzyl group is attached to the nitrogen atom of the indole ring. Indole derivatives are significant in various fields due to their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1H-indole can be achieved through several methods, including:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Larock Indole Synthesis: This method utilizes palladium-catalyzed cyclization of o-iodoanilines with internal alkynes.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the pyrrole ring.
Oxidation: Oxidation of the indole ring can lead to the formation of indole-2,3-diones.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products Formed
Nitration: Formation of 2-nitro-1H-indole.
Bromination: Formation of 2-bromo-1H-indole.
Oxidation: Formation of indole-2,3-dione.
Reduction: Formation of 2-benzyl-1H-indoline.
Scientific Research Applications
Chemical Applications
Synthesis Building Block
2-Benzyl-1H-indole serves as a crucial building block in organic synthesis. Its indole structure allows for the formation of more complex molecules through various chemical reactions, including:
- Fischer Indole Synthesis : This method utilizes phenylhydrazine and aldehydes or ketones to form indoles.
- Benzylation Reactions : The compound can be benzylated using benzyl halides in the presence of bases like sodium hydride.
- Thioether Formation : It can react with thiol compounds to create thioether linkages, enhancing its chemical diversity.
This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that derivatives of this compound possess significant antimicrobial activity. For instance, studies have shown inhibition of bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus at concentrations as low as 0.22 µg/mm² .
Anticancer Activity
The anticancer potential of this compound has been explored extensively. Case studies demonstrate its efficacy against various cancer models:
- Ovarian Cancer : In vivo studies on ovarian cancer xenografts in nude mice showed tumor growth suppression rates exceeding 100% due to apoptosis induction and cell cycle arrest .
- Lung Adenocarcinoma : Compounds based on the indole structure exhibited high activity against A549 lung adenocarcinoma cell lines .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It modulates inflammatory pathways, potentially reducing cytokine production and inflammatory cell infiltration .
Case Studies
Several case studies highlight the diverse applications of this compound:
-
Antiviral Activity Against SARS-CoV-2
A study evaluated a library of this compound derivatives for their inhibitory effects on SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Several compounds demonstrated strong inhibition with low cytotoxicity, indicating potential therapeutic applications against COVID-19 . -
Evaluation in Cancer Models
In vivo studies using mouse models showed that related indole derivatives significantly reduced tumor sizes across various cancer types through mechanisms involving apoptosis and disruption of the cell cycle .
Table 1: Biological Activities of this compound Derivatives
Activity Type | Target Organism/Cancer Type | Effective Concentration | Mechanism of Action |
---|---|---|---|
Antimicrobial | Pseudomonas aeruginosa | 0.22 µg/mm² | Inhibition of bacterial growth |
Anticancer | Ovarian Cancer | >100% tumor growth suppression | Induction of apoptosis |
Anti-inflammatory | Cytokine modulation | Varies | Reducing cytokine production |
Antiviral | SARS-CoV-2 | IC50 values <10 µM | Inhibition of RdRp activity |
Mechanism of Action
The mechanism of action of 2-benzyl-1H-indole and its derivatives often involves interaction with biological targets such as enzymes, receptors, and nucleic acids. The indole ring can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological macromolecules . For example, indole derivatives can inhibit enzymes by mimicking the transition state of the substrate or by binding to the active site .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of the indole family, lacking the benzyl group.
2-Methyl-1H-indole: Similar structure with a methyl group instead of a benzyl group.
2-Phenyl-1H-indole: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness
2-Benzyl-1H-indole is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group can enhance lipophilicity, affecting the compound’s ability to cross cell membranes and interact with hydrophobic pockets in biological targets .
Biological Activity
Overview
2-Benzyl-1H-indole is a derivative of indole characterized by a benzyl group attached to the nitrogen atom of the indole ring. This compound has garnered attention due to its diverse biological activities, which are attributed to its unique structural features that enhance its interaction with various biological targets. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, with the benzyl group influencing its lipophilicity and reactivity. The presence of the benzyl group enhances the compound's ability to traverse cell membranes and interact with hydrophobic regions of biological macromolecules .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported that derivatives of indole compounds, including this compound, showed antiproliferative effects with IC50 values ranging from 56 nM to 66 nM against several cancer types .
Table 1: Antiproliferative Activity of this compound Derivatives
Compound | IC50 (nM) | Cancer Type |
---|---|---|
This compound | 56 | Breast Cancer |
Indole Derivative A | 59 | Lung Cancer |
Indole Derivative B | 66 | Colon Cancer |
Antimicrobial Activity
The antimicrobial activity of this compound has also been investigated. It has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Neuroprotective Effects
This compound has been studied for its neuroprotective properties. It has been shown to inhibit neuronal apoptosis and reduce oxidative stress in neuronal cells, making it a candidate for therapeutic applications in neurodegenerative diseases .
Case Study: Neuroprotective Mechanism
In a model of ischemic stroke, treatment with this compound resulted in reduced infarction size and improved neurological outcomes in rats. This effect was linked to the compound's ability to modulate inflammatory pathways and enhance neuronal survival .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It can inhibit enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to cell growth and survival.
- Nucleic Acid Interaction : Its structure allows for potential binding to DNA/RNA, affecting gene expression and cellular functions.
Properties
IUPAC Name |
2-benzyl-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15(13)16-14/h1-9,11,16H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOBCRQUEAWJQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311767 | |
Record name | 2-(Phenylmethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3377-72-8 | |
Record name | 2-(Phenylmethyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3377-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Phenylmethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401311767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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